1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid
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Overview
Description
1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid is a synthetic compound with a unique structure that includes a pyrazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation to yield pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of cycloaddition reactions and condensation reactions, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Scientific Research Applications
1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-[2-(1-(ethylamino)-2-methyl-propyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness
1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid is unique due to its specific structure, which includes both a pyrazole ring and a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other pyrazole derivatives .
Properties
IUPAC Name |
1-[2-(prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-9(14)12-7(2)5-13-6-8(4-11-13)10(15)16/h3-4,6-7H,1,5H2,2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLGBQDMBZFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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